1H-Indazole-3-sulfonamide, 4-chloro-
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Overview
Description
1H-Indazole-3-sulfonamide, 4-chloro- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of a sulfonamide group and a chlorine atom in the 4-position enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole core . The sulfonamide group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base . The chlorine atom can be introduced through electrophilic substitution reactions using chlorinating agents .
Industrial Production Methods: Industrial production of 1H-Indazole-3-sulfonamide, 4-chloro- often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yields and purity. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are commonly employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-3-sulfonamide, 4-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 4-position can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield various substituted indazole derivatives .
Scientific Research Applications
1H-Indazole-3-sulfonamide, 4-chloro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indazole-3-sulfonamide, 4-chloro- involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes . The chlorine atom enhances the compound’s binding affinity to its targets, increasing its potency . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
1H-Indazole-3-sulfonamide: Lacks the chlorine atom, which may result in different biological activities and reactivity.
4-Chloro-1H-indazole: Lacks the sulfonamide group, affecting its potential biological activities and chemical reactivity.
1H-Indazole-3-carboxamide: Contains a carboxamide group instead of a sulfonamide group, leading to different chemical and biological properties.
Uniqueness: 1H-Indazole-3-sulfonamide, 4-chloro- is unique due to the presence of both the sulfonamide group and the chlorine atom, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C7H6ClN3O2S |
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Molecular Weight |
231.66 g/mol |
IUPAC Name |
4-chloro-2H-indazole-3-sulfonamide |
InChI |
InChI=1S/C7H6ClN3O2S/c8-4-2-1-3-5-6(4)7(11-10-5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) |
InChI Key |
DQWKZUKFAGEGSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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